Bienvenue dans la boutique en ligne BenchChem!

trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol

Physicochemical characterization Intermediate purification Process development

trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol (CAS 201855-60-9), also designated as (3S,4R)-4-(4-fluorophenyl)-1-(phenylmethyl)-3-piperidinemethanol, is a chiral N-benzyl-protected piperidinemethanol with molecular formula C19H22FNO and molecular weight 299.38 g/mol. This compound serves as a critical late-stage intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) paroxetine hydrochloride (Paxil®), and is officially listed as Paroxetine Hydrochloride (Anhydrous) Impurity H in the European Pharmacopoeia.

Molecular Formula C19H22FNO
Molecular Weight 299.4 g/mol
CAS No. 201855-60-9
Cat. No. B023335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol
CAS201855-60-9
Synonyms(3S,4R)-4-(4-Fluorophenyl)-1-(phenylmethyl)-3-piperidinemethanol;  (-)-(3S,4R)-4-(4-Fluorophenyl)-1-(phenylmethyl)-3-piperidinemethanol;  (-)-trans-1-Benzyl-4-(4-fluorophenyl)-3-hydroxymethylpiperidine; 
Molecular FormulaC19H22FNO
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESC1CN(CC(C1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3
InChIInChI=1S/C19H22FNO/c20-18-8-6-16(7-9-18)19-10-11-21(13-17(19)14-22)12-15-4-2-1-3-5-15/h1-9,17,19,22H,10-14H2/t17-,19-/m0/s1
InChIKeyAELJBFRPEBTCSA-HKUYNNGSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol (CAS 201855-60-9): Paroxetine Key Intermediate for Procurement Decisions


trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol (CAS 201855-60-9), also designated as (3S,4R)-4-(4-fluorophenyl)-1-(phenylmethyl)-3-piperidinemethanol, is a chiral N-benzyl-protected piperidinemethanol with molecular formula C19H22FNO and molecular weight 299.38 g/mol [1]. This compound serves as a critical late-stage intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) paroxetine hydrochloride (Paxil®), and is officially listed as Paroxetine Hydrochloride (Anhydrous) Impurity H in the European Pharmacopoeia . Unlike simpler piperidine methanol analogs, the trans-(3S,4R) stereochemistry and the N-benzyl protecting group are both essential structural features that directly determine the stereochemical outcome of the final API and the synthetic route's compatibility with industrial deprotection strategies.

Why Generic Substitution of CAS 201855-60-9 with In-Class Piperidine Methanol Analogs Fails in Paroxetine Manufacturing


Substituting trans 1-benzyl-4-(4-fluorophenyl)-3-piperidinemethanol with structurally similar piperidine methanol compounds introduces unacceptable risk across multiple dimensions. The N-benzyl protecting group is not merely a placeholder: its removal via catalytic hydrogenolysis is the final step before API formation, and the benzyl group's steric and electronic properties directly influence the selectivity and yield of this deprotection [1]. Replacing it with an N-methyl or N-ethyl analog alters the deprotection chemistry entirely—N-alkyl groups cannot be removed by hydrogenolysis—forcing a complete redesign of the synthetic endgame. The trans-(3S,4R) stereochemistry is equally non-negotiable; the cis isomer yields the incorrect enantiomeric configuration at the 4-position, which would produce the inactive paroxetine enantiomer rather than the therapeutically active (-)-trans isomer [2]. Furthermore, the free base form (CAS 201855-60-9) versus its hydrochloride salt (CAS 503834-41-1) presents distinct solubility, stability, and handling profiles that affect downstream etherification with sesamol . The quantitative evidence below demonstrates that these are not trivial distinctions but procurement-critical differentiators.

Quantitative Differentiation Evidence: trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol vs. Closest Analogs


Boiling Point and Density Differentiation: N-Benzyl vs. N-Desmethyl Paroxetine Intermediate

trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol (CAS 201855-60-9) exhibits a substantially higher boiling point (402.1 °C at 760 mmHg) and density (1.139 g/cm³) compared to its debenzylated analog N-Desmethyl Paroxol (CAS 125224-43-3), which has a boiling point of 327.2 °C at 760 mmHg and density of 1.104 g/cm³ [1]. The flash point is also significantly elevated: 197 °C versus 151.7 °C for the N-desmethyl compound [1]. These differences arise directly from the presence of the benzyl group, which adds a phenyl ring (increasing molecular weight from 209.26 to 299.38 g/mol) and introduces stronger intermolecular π–π interactions and van der Waals forces. The higher thermal stability margin (ΔBP = +74.9 °C) translates into distinct distillation and chromatographic purification windows during manufacturing.

Physicochemical characterization Intermediate purification Process development

Desfluoro Impurity Suppression: Patented Reduction Process Delivers ≤0.3% Defluorination Byproduct

In the reduction of the tetrahydropyridine precursor to trans 1-benzyl-4-(4-fluorophenyl)-3-piperidinemethanol, conventional LiAlH4 or NaAlH4 reduction methods produce unacceptable levels of the desfluoro impurity [(−)-trans-1-benzyl-3-hydroxymethyl-4-phenylpiperidine], which is difficult to separate from the desired product and ultimately contaminates the final API as the desfluoro analog of paroxetine [1]. A patented process employing LiAlH4 in the presence of substantially anhydrous MgCl₂ (0.5–1.5 molar equivalents) in THF at reflux suppressed the desfluoro impurity to 0.2–0.3% by HPLC, while achieving product purity of 97.0–98.7% by normalization, as demonstrated across eight scaled examples (0.48–5.0 g input of tetrahydropyridine precursor) [1]. Prior art processes without the MgCl₂ additive suffered from unacceptably high defluorination levels that required wasteful chromatographic separation.

Process impurity control Defluorination suppression API purity Paroxetine manufacturing

European Pharmacopoeia Reference Standard Designation: Regulatory Identity as Paroxetine Impurity H

trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol is officially designated as Paroxetine Hydrochloride (Anhydrous) Impurity H in the European Pharmacopoeia and is distributed as an EP Reference Standard (Catalogue Code Y0000581) by the European Directorate for the Quality of Medicines & HealthCare (EDQM) . This compound is supplied as a neat pharmaceutical primary standard under the paroxetine API family and is specified for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial paroxetine production [1]. This regulatory recognition is not shared by the N-desmethyl, N-ethyl, or cis-isomer analogs, which are classified under different impurity designations (e.g., N-Desmethyl Paroxol is EP Impurity I, CAS 125224-43-3). The EP reference standard status establishes this compound as the definitive identity marker for this specific impurity position in the paroxetine impurity profile.

Pharmacopoeial reference standard Regulatory compliance Impurity profiling ANDA submission

Continuous Flow Synthesis Productivity: 2.97 g/h with 96% ee for the Paroxetine Chiral Key Intermediate Class

A 2019 study by Ötvös, Pericàs, and Kappe demonstrated a continuous flow synthesis producing the chiral paroxetine key intermediate class—to which CAS 201855-60-9 belongs as the N-benzyl protected member—with a productivity of 2.97 g/h of pure product, isolated yield of 83–96%, and enantiomeric excess of 96% ee, using a solvent-free heterogeneous organocatalytic conjugate addition followed by telescoped reductive amination–lactamization–amide/ester reduction [1]. The space-time yield (STY) was 0.31 kg L⁻¹ h⁻¹, and the cumulative E-factor was 6, representing a significant reduction in waste compared to conventional batch syntheses requiring 10–15 steps and generating substantially higher solvent waste [1]. The process employed an immobilized Jørgensen-Hayashi diphenylprolinol silyl ether catalyst at 60 °C under solvent-free conditions, achieving a turnover number (TON) of 132 and virtually no metal leaching as confirmed by ICP-MS [1]. While this study targeted the N-protected intermediate class generically, the N-benzyl variant (CAS 201855-60-9) represents the most widely used protecting group strategy for industrial paroxetine synthesis because the benzyl group can be cleanly removed by hydrogenolysis without affecting the acid-labile methylenedioxyphenyl ether installed in the subsequent step [2].

Continuous flow synthesis Process intensification Enantioselective catalysis Green chemistry

Molecular Weight and LogP Differentiation from Downstream N-Benzyl Paroxetine: Intermediate vs. Advanced Intermediate Procurement

trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol (CAS 201855-60-9, MW 299.38, LogP 3.36) is the pre-etherification intermediate that precedes coupling with sesamol to form N-Benzyl Paroxetine (CAS 105813-14-7, MW 419.49, LogP 5.18, density 1.216 g/cm³) . The difference of 120.11 g/mol reflects the addition of the methylenedioxyphenoxy moiety, which increases both molecular complexity and lipophilicity (ΔLogP = +1.82). This staging distinction has practical procurement implications: CAS 201855-60-9 is typically stored as a colorless to dark brown oil at −20 °C under inert atmosphere, whereas N-Benzyl Paroxetine (CAS 105813-14-7) is a more advanced, higher-value intermediate with a boiling point of 527.0 °C and flash point of 272.5 °C . Procuring the earlier-stage intermediate (CAS 201855-60-9) provides greater synthetic flexibility for process development, allowing optimization of the etherification step with different phenol coupling partners or conditions.

Intermediate staging Supply chain Synthetic route design Molecular descriptors

High-Value Application Scenarios for trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol (CAS 201855-60-9)


GMP Paroxetine API Manufacturing: Late-Stage Intermediate with Controlled Desfluoro Impurity Profile

In GMP manufacturing of paroxetine hydrochloride hemihydrate, CAS 201855-60-9 is the preferred penultimate intermediate because the patented MgCl₂-modified LiAlH4 reduction process consistently delivers the compound with ≥97% purity and ≤0.3% desfluoro impurity, directly addressing the critical quality attribute (CQA) of desfluoro-paroxetine carryover into the final API [1]. The benzyl protecting group is then cleanly removed by catalytic hydrogenolysis (H₂, Pd/C) to liberate the secondary amine for final salt formation—a deprotection strategy that is incompatible with N-methyl or N-ethyl analogs, which would require harsher dealkylation conditions that risk degrading the acid-sensitive methylenedioxyphenyl ether [1][2]. Procurement specifications for this application should require HPLC purity ≥97% by normalization, desfluoro impurity ≤0.5%, chiral purity ≥99% ee, and storage/shipping at −20 °C under inert atmosphere.

Analytical Reference Standard for Paroxetine Impurity Method Validation (HPLC/EP Monograph)

Regulatory analytical laboratories supporting ANDA filings for generic paroxetine hydrochloride must use the EP-designated Impurity H reference standard (CAS 201855-60-9 as the free base, or CAS 503834-41-1 as the hydrochloride) for HPLC method development, system suitability testing, forced degradation studies, and stability-indicating method validation as prescribed in the European Pharmacopoeia paroxetine hydrochloride monograph [1]. The compound's LogP of 3.36 and characteristic UV absorption profile allow reliable chromatographic separation from paroxetine (typical relative retention time approximately 0.9 for paroxetine related compound B; Impurity H elutes as a distinct peak in the EP system suitability mixture) [2]. Procurement for this application requires EP Reference Standard-grade material (EDQM Catalogue Code Y0000581) with full certificate of analysis, or a qualified impurity standard with HPLC purity ≥98% and structural confirmation by NMR and HRMS.

Continuous Flow Process R&D for Paroxetine Intermediate Production Scale-Up

Process R&D teams evaluating continuous manufacturing for paroxetine can select CAS 201855-60-9 as the target intermediate because the enabling flow chemistry literature demonstrates a productivity benchmark of 2.97 g/h with 96% ee for the paroxetine chiral intermediate class using solvent-free organocatalysis [1]. The N-benzyl variant is specifically compatible with the telescoped reductive amination–lactamization–amide/ester reduction sequence because the benzyl group is stable to the BH₃·DMS reduction conditions at 90 °C, unlike N-Boc or N-Cbz protecting groups that would undergo competing reduction [1]. The benchmark E-factor of 6 and STY of 0.31 kg L⁻¹ h⁻¹ provide quantitative targets against which new flow processes can be compared [1]. Procurement for this scenario requires multi-gram to kilogram quantities with consistent batch-to-batch purity for process reproducibility studies.

Synthetic Route Scouting and Protecting Group Strategy Evaluation for Paroxetine Analogs

Medicinal chemistry and process chemistry groups developing novel paroxetine analogs or improved synthetic routes can use CAS 201855-60-9 as a versatile branching point: the free hydroxymethyl group at the 3-position is the handle for etherification with diverse phenol partners, while the N-benzyl group remains intact for late-stage deprotection [1]. The physicochemical property differentiation from downstream intermediates (MW 299.38 vs. 419.49 for N-Benzyl Paroxetine; LogP 3.36 vs. 5.18) provides a more polar, easier-to-purify intermediate for diversification library synthesis [2]. The free base form (oil) offers greater solubility in organic solvents (dichloromethane, methanol) for homogeneous reaction conditions compared to the hydrochloride salt, which has different solubility characteristics . Procurement should specify the free base form (CAS 201855-60-9) rather than the hydrochloride (CAS 503834-41-1) unless salt-form specific chemistry is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.